molecular formula C9H8N2O3 B8190633 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid

Cat. No.: B8190633
M. Wt: 192.17 g/mol
InChI Key: AWWVMXHTWWUOTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of Meldrum’s acid with 3-aminopyridine derivatives . This reaction typically requires condensation under specific conditions to form the desired naphthyridine core . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl halides, which react with the naphthyridine core to form N-alkylsubstituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound act as sex hormone regulatory agents or anti-HIV agents by targeting specific enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Biological Activity

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid (CAS No. 1823968-78-0) is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C9_9H8_8N2_2O3_3
  • Molecular Weight : 192.17 g/mol
  • Structural Characteristics : The compound features a naphthyridine scaffold which is significant for its biological interactions.

Biological Activity Overview

The biological activities of naphthyridine derivatives are well-documented, with various studies highlighting their potential in therapeutic applications. The following sections detail specific activities related to this compound.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. For instance:

  • Antituberculosis Activity : In a library synthesis study involving 5,6,7,8-tetrahydro-1,6-naphthyridines, several lead compounds were identified with significant antituberculosis activity . While specific data on this compound is limited, its structural analogs suggest potential efficacy against Mycobacterium tuberculosis.

Anticancer Potential

The anticancer properties of naphthyridine compounds are particularly prominent. A review highlighted various derivatives that demonstrated cytotoxic effects against multiple cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
AaptamineH1299 (Lung)10.47Induces apoptosis
Canthin-6-oneDU145 (Prostate)1.58Inhibits pro-inflammatory mediators
10-Hydroxycanthin-6-oneHCC 1395 (Breast)-Antifungal and antibacterial effects

The potential of this compound in cancer therapy is suggested by its structural similarity to these active compounds .

Neuroprotective Effects

Naphthyridines have also been investigated for their neuroprotective properties. Some studies indicate that derivatives can modulate neurotransmitter systems and exhibit psychotropic effects . Although direct evidence for the neuroprotective activity of this compound is scarce, its classification within the naphthyridine family implies potential benefits in neurological contexts.

Case Studies

  • Study on Anticancer Activity : In vitro studies on various naphthyridine derivatives revealed their ability to inhibit cancer cell proliferation and induce apoptosis through different pathways. For example:
    • Aaptamine was shown to intercalate into DNA and activate apoptotic pathways independent of p53 .
    • The mechanism involved downregulation of anti-apoptotic proteins like XIAP.
  • Antimicrobial Testing : A comprehensive evaluation of naphthyridine derivatives against bacterial strains demonstrated significant inhibitory effects. The structure of this compound suggests it may possess similar antimicrobial properties as its analogs .

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-6-3-5(9(13)14)4-11-7(6)1-2-10-8/h3-4H,1-2H2,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWVMXHTWWUOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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